![molecular formula C21H22N4O3 B5509323 2-[4-methyl-3-(2-oxo-1-imidazolidinyl)benzoyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B5509323.png)

2-[4-methyl-3-(2-oxo-1-imidazolidinyl)benzoyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

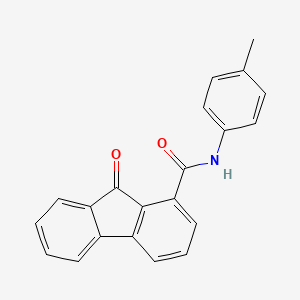

The compound of interest is a complex organic molecule that belongs to a broader class of compounds involving isoquinoline and imidazolidinyl structures. These structures are significant in medicinal chemistry due to their potential biological activities and applications in drug design and development.

Synthesis Analysis

The synthesis of compounds related to the target molecule often involves multi-step reactions, including annulation processes and the use of catalysts. For example, the Rh(III)-catalyzed annulation of benzamide with coupling reagents like methyl 2-chloroacrylate has been reported to construct the isoquinolone scaffold efficiently, highlighting the versatility and efficiency of modern synthetic methodologies in creating complex structures (Zhu et al., 2022).

Molecular Structure Analysis

Molecular structure characterization often involves X-ray diffraction and spectroscopy. An example includes the study of a related compound, 15-(1-benzyl-1H-imidazol-5-yl)-9,10-dimethoxy-12,13-dihydro-7aH,15H-naphto[1′,2′:5,6][1,3]oxazino[2,3-a]isoquinoline, which demonstrated the compound's molecular geometry and provided insights into its structural features (Osyanin et al., 2015).

Chemical Reactions and Properties

The chemical behavior of isoquinoline derivatives can be complex, involving various reactions like oxidative cross-dehydrogenative coupling, which allows for the synthesis of benzyl and benzoyl isoquinolines. This showcases the compound's reactivity and potential for further chemical modifications (Wan et al., 2015).

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Polycyclic Imidazolidinones Synthesis : A study highlighted the synthesis of polycyclic imidazolidinone derivatives, including compounds similar to the one , using redox-annulations. This method provides an efficient approach to obtain these complex structures, which are of interest due to their potential biological activities (Zhengbo Zhu et al., 2017).

Antibacterial Agents Development : Research on 5-alkoxyimidazoquinolones as potential antibacterial agents explored derivatives with structural similarities to the target compound. These studies have shown the significance of the imidazolidinyl moiety and its derivatives in developing new antibacterial solutions (M. Fujita et al., 1996).

Applications in Medicinal Chemistry

Anticancer Agents Synthesis : A study on the synthesis of substituted 1,2,3,4-tetrahydroisoquinolines aimed at exploring their potential as anticancer agents. These compounds, including structures akin to the queried chemical, have shown promise due to their cytotoxic properties against various cancer cell lines, highlighting the importance of the isoquinoline moiety in medicinal chemistry (K. Redda et al., 2010).

Analgesic and Anti-inflammatory Activities : New 1,3,4-oxadiazole derivatives linked to the quinazolin-4-one ring, structurally related to the compound of interest, were synthesized and evaluated for their analgesic and anti-inflammatory activities. This research underscores the potential therapeutic applications of compounds with similar chemical frameworks (D. Dewangan et al., 2016).

Mécanisme D'action

The mechanism of action would depend on the intended use of the compound. For instance, many imidazole derivatives show biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Propriétés

IUPAC Name |

2-[4-methyl-3-(2-oxoimidazolidin-1-yl)benzoyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O3/c1-13-6-7-15(11-17(13)24-9-8-23-21(24)28)20(27)25-12-16-5-3-2-4-14(16)10-18(25)19(22)26/h2-7,11,18H,8-10,12H2,1H3,(H2,22,26)(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKXYRUFUBKSOTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)N2CC3=CC=CC=C3CC2C(=O)N)N4CCNC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-Methyl-3-(2-oxo-1-imidazolidinyl)benzoyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[5-(2-fluorophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5509242.png)

![spiro[1,3-benzoxazine-2,1'-cyclohexane]-4(3H)-thione](/img/structure/B5509283.png)

![N-[2-(2-ethoxyphenyl)ethyl]-8-fluoro-2-quinolinecarboxamide](/img/structure/B5509307.png)

![1-[(5-acetyl-3-thienyl)methyl]-4-(2-methoxyphenoxy)piperidine-4-carboxylic acid](/img/structure/B5509313.png)

![2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-methyl-N-phenylacetamide](/img/structure/B5509324.png)

![4-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-1,4-oxazepan-6-ol](/img/structure/B5509328.png)

![2,2,4-trimethyl-1-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-1,2-dihydroquinoline](/img/structure/B5509338.png)

![8-fluoro-N-[2-(1-pyrrolidinylsulfonyl)ethyl]-2-quinolinecarboxamide](/img/structure/B5509339.png)

![3-(1-methylbutyl)-8-[(6-methylpyridin-3-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5509347.png)

![2-(2-naphthyloxy)-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]propanamide](/img/structure/B5509351.png)

![9-[4-(difluoromethoxy)benzyl]-2-(2-hydroxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5509367.png)